molecular formula C9H15N3 B1379933 4-(1H-pyrazol-5-ylmethyl)piperidine CAS No. 1936719-82-2

4-(1H-pyrazol-5-ylmethyl)piperidine

Cat. No. B1379933
CAS RN: 1936719-82-2
M. Wt: 165.24 g/mol
InChI Key: LYBNJMYVPOSXLA-UHFFFAOYSA-N
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Description

“4-(1H-pyrazol-5-ylmethyl)piperidine” is a heterocyclic compound . It is a part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis . Pyrazoles are one of the most studied groups of compounds among the azole family .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest for many researchers . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .


Chemical Reactions Analysis

Pyrazole derivatives have been shown to exhibit a wide range of chemical reactions . For instance, a series of pyridinium-tailored 5-trifluoromethylpyrazoles containing 1,3,4-oxadiazole moieties were constructed and evaluated for antimicrobial activities against three types of pathogenic bacteria and six fungal strains .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Molecular Structure Investigations : A study focused on the synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, providing insights into molecular structure through X-ray crystallography combined with Hirshfeld and DFT calculations. This research elucidates the intermolecular interactions and electronic properties, contributing to our understanding of the compound's potential applications in material science and pharmaceutical chemistry (Shawish et al., 2021).

Chemical Modifications for Enhanced Properties

Water-soluble Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines : Another study explored modifications of the pyrazolyl nucleus to improve water solubility, a critical aspect for the pharmaceutical application of compounds. By replacing a moiety with a 1-(substituted)piperidin-4-yl ring, researchers developed water-soluble salts showing potential as human A₃ adenosine receptor antagonists, underscoring the compound's versatility in drug design (Baraldi et al., 2012).

Novel Synthesis Methods

One-step Synthesis of Substituted Compounds : Research into efficient synthesis methods revealed a one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans. This study highlights advancements in synthetic methodologies that can streamline the production of complex molecules for various applications, from pharmaceuticals to materials science (Shestopalov et al., 2002).

properties

IUPAC Name

4-(1H-pyrazol-5-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-4-10-5-2-8(1)7-9-3-6-11-12-9/h3,6,8,10H,1-2,4-5,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBNJMYVPOSXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-5-ylmethyl)piperidine

CAS RN

1936719-82-2
Record name 4-(1H-pyrazol-5-ylmethyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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